molecular formula C8H12N2O2S B11765102 ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate

ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate

Cat. No.: B11765102
M. Wt: 200.26 g/mol
InChI Key: BIHAKLFZRIHNNM-RXMQYKEDSA-N
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Description

Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with (1R)-1-aminoethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the (1R)-1-aminoethyl group.

    Methyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate: Has a methyl ester group instead of an ethyl ester group.

    2-[(1R)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acid: Lacks the ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl and ethyl ester groups allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate, a member of the thiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

This compound features a thiazole ring structure with an ethyl ester group and an aminoethyl side chain. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S with a molecular weight of approximately 172.20 g/mol. The compound is characterized by its ability to enhance solubility and stability, which is crucial for pharmaceutical applications .

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. For instance, it has been tested against various human tumor cell lines with promising results. One study reported a remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, showcasing its potential in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

The compound acts primarily by inhibiting key enzymes involved in bacterial cell wall synthesis. It targets UDP-N-acetylmuramate/L-alanine ligase, disrupting peptidoglycan formation and thereby exerting its antibacterial effects .

Cell Signaling Modulation

In cancer cells, the compound influences cellular signaling pathways that regulate cell proliferation and apoptosis. Its interaction with specific proteins may lead to alterations in gene expression patterns critical for tumor growth suppression .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Antitumor ActivityExhibited GI50 value of 0.08 µM against RPMI-8226 leukemia cells.
High-throughput ScreeningIdentified as a micromolar inhibitor of HSET (KIFC1), affecting mitotic spindle formation in cancer cells.
Antibacterial PropertiesShowed significant activity against Candida glabrata and Candida albicans.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics within biological systems. However, detailed studies on its metabolism and excretion are still required to fully understand its therapeutic window and safety profile.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3/t5-/m1/s1

InChI Key

BIHAKLFZRIHNNM-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H](C)N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)N

Origin of Product

United States

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